(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE -

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE

Catalog Number: EVT-4193212
CAS Number:
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Relevance: While the specific compound, 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine, is not directly mentioned in the provided papers, several entries discuss nifedipine and its analogues. The core structure of nifedipine, a 1,4-dihydropyridine ring substituted at the 4-position with a nitrophenyl group and ester groups at the 3- and 5-positions, is a common structural motif in many calcium channel blockers. [, , , , , , , ] The target compound, 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine, also contains a 2-nitrophenyl substituent, suggesting potential exploration as a calcium channel blocker like nifedipine.

Nicardipine

Compound Description: Nicardipine is another 1,4-dihydropyridine calcium channel blocker known for its potent vasodilatory effects, particularly in cerebral and coronary vessels. [] It is commonly used to manage hypertension and angina. Nicardipine demonstrates a greater affinity for cerebral and coronary vessels, making it valuable for treating conditions like cerebral vasospasm.

Relevance: The structural similarity between nicardipine and 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine lies in the presence of a dihydropyridine ring and a nitrophenyl substituent. [, ] This structural resemblance suggests that 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine might also exhibit calcium channel blocking activity, potentially with a selectivity profile similar to nicardipine.

Nisoldipine

Relevance: Similar to nifedipine and nicardipine, nisoldipine shares the 1,4-dihydropyridine core with 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine, along with the presence of a nitrophenyl group. [, ] This shared structural feature strengthens the possibility of 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine possessing calcium channel blocking activity, potentially with a focus on cerebral vasculature like nisoldipine.

YC-93

Compound Description: YC-93 (2,6-dimethyl-4-(3-nitrophenyl)-4,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride) is a novel 1,4-dihydropyridine derivative with potent vasodilating effects, exhibiting significant selectivity for cerebral and coronary vessels over femoral vessels. [] It demonstrates a long duration of action and has a low toxicity profile.

Relevance: YC-93 and 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine share a dihydropyridine ring structure and a nitrophenyl group. [, ] This shared framework suggests that 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine might possess similar pharmacological activities, particularly in terms of vasodilation and potential selectivity for cerebral and coronary circulation.

Manidipine

Relevance: Manidipine and the target compound, 2,6-dimethyl-4-(3-methyl-2-nitrobenzoyl)morpholine, both belong to the 1,4-dihydropyridine class of calcium channel blockers and feature a nitrophenyl substituent. [, ] This shared structural motif suggests potential similarities in their mechanisms of action and pharmacological effects, particularly in terms of antihypertensive activity.

Properties

Product Name

(2,6-DIMETHYLMORPHOLINO)(3-METHYL-2-NITROPHENYL)METHANONE

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methyl-2-nitrophenyl)methanone

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C14H18N2O4/c1-9-5-4-6-12(13(9)16(18)19)14(17)15-7-10(2)20-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3

InChI Key

JQQHBAMVTIZNBY-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC(=C2[N+](=O)[O-])C

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC(=C2[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.